(9S)-9-Hydroxy-10-oxooctadeca-12,15-dienoic acid
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Overview
Description
(9S)-9-Hydroxy-10-oxooctadeca-12,15-dienoic acid, also known as 9S-HODE, is a derivative of linoleic acid. It is an octadecadienoic acid that plays a significant role in various biological processes, including lipid peroxidation and apoptosis. This compound is known for its ability to reduce the viability of certain cancer cells and induce apoptosis, making it a valuable marker for lipid peroxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9S)-9-Hydroxy-10-oxooctadeca-12,15-dienoic acid typically involves the oxidation of linoleic acid. One common method is the enzymatic oxidation using lipoxygenases, which catalyze the addition of oxygen to linoleic acid, resulting in the formation of hydroperoxides. These hydroperoxides are then reduced to form the hydroxy derivatives .
Industrial Production Methods
Industrial production of this compound often involves large-scale enzymatic processes. These processes utilize bioreactors where linoleic acid is continuously fed and oxidized by lipoxygenases. The resulting hydroperoxides are subsequently reduced and purified to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
(9S)-9-Hydroxy-10-oxooctadeca-12,15-dienoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex derivatives.
Reduction: The hydroperoxide intermediates can be reduced to form hydroxy derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Lipoxygenases are commonly used as catalysts.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various hydroxy and oxo derivatives of octadecadienoic acid, which have different biological activities and applications .
Scientific Research Applications
(9S)-9-Hydroxy-10-oxooctadeca-12,15-dienoic acid has numerous applications in scientific research:
Chemistry: It is used as a marker for lipid peroxidation and as a reagent in various chemical reactions.
Biology: It plays a role in cell signaling and apoptosis, making it valuable in studies related to cell biology and cancer research.
Medicine: Its ability to induce apoptosis in cancer cells makes it a potential therapeutic agent for cancer treatment.
Industry: It is used in the production of various biochemical products and as a marker for oxidative stress in industrial processes
Mechanism of Action
The mechanism of action of (9S)-9-Hydroxy-10-oxooctadeca-12,15-dienoic acid involves its interaction with peroxisome proliferator-activated receptor gamma (PPARγ). This interaction leads to the activation of various signaling pathways that induce apoptosis and reduce cell viability. The compound also acts as a marker for lipid peroxidation, indicating oxidative stress in cells .
Comparison with Similar Compounds
Similar Compounds
(9S,10E,12Z)-9-Hydroxyoctadeca-10,12-dienoic acid: Another derivative of linoleic acid with similar biological activities.
13-Hydroxy-9,11-octadecadienoic acid: A similar compound that also serves as a marker for lipid peroxidation
Uniqueness
(9S)-9-Hydroxy-10-oxooctadeca-12,15-dienoic acid is unique due to its specific configuration and its potent ability to induce apoptosis in cancer cells. Its role as a marker for lipid peroxidation also sets it apart from other similar compounds .
Properties
CAS No. |
364047-23-4 |
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Molecular Formula |
C18H30O4 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
(9S)-9-hydroxy-10-oxooctadeca-12,15-dienoic acid |
InChI |
InChI=1S/C18H30O4/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h3-4,7,10,17,20H,2,5-6,8-9,11-15H2,1H3,(H,21,22)/t17-/m0/s1 |
InChI Key |
NJAYHLDXCVDTEV-KRWDZBQOSA-N |
Isomeric SMILES |
CCC=CCC=CCC(=O)[C@H](CCCCCCCC(=O)O)O |
Canonical SMILES |
CCC=CCC=CCC(=O)C(CCCCCCCC(=O)O)O |
Origin of Product |
United States |
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